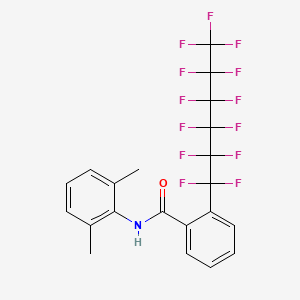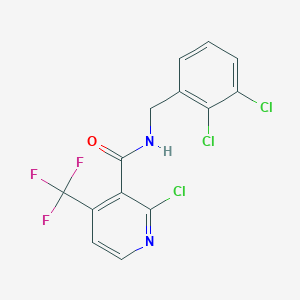![molecular formula C15H11ClFN3O3S B3042892 2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine CAS No. 680216-03-9](/img/structure/B3042892.png)
2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine
Übersicht
Beschreibung
2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety, a sulphonyl group, and a fluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Introduction of the sulphonyl group: The sulphonyl group can be introduced via sulphonylation reactions using sulfonyl chlorides.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide.
Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulphonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(3-{[(4-chlorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine
- 2-Chloro-5-(3-{[(4-methylbenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine
- 2-Chloro-5-(3-{[(4-bromobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine
Uniqueness
The uniqueness of 2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-[(4-fluorophenyl)methylsulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O3S/c16-13-6-3-11(7-18-13)15-19-14(20-23-15)9-24(21,22)8-10-1-4-12(17)5-2-10/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPOKQOQFSWSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC2=NOC(=N2)C3=CN=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















